Glycidyl Eicosapentaenoate-d5
Description
Contextualizing Glycidyl (B131873) Esters within Contemporary Lipidomics and Biochemical Investigations
Glycidyl esters represent a specific class of lipid molecules characterized by a glycidol (B123203) group esterified to a fatty acid. Their investigation spans various scientific domains, from food science to toxicology and biochemistry.
Glycidyl esters are a type of epoxy fatty acid ester. Epoxy fatty acids are metabolites of polyunsaturated fatty acids formed by cytochrome P450 enzymes. nih.gov These molecules are involved in a variety of biological signaling pathways. In chemical systems, the epoxide group is a reactive functional group, making these esters useful as intermediates in the synthesis of other molecules, such as polymers and resins. medchemexpress.comeuropa.eu Glycidyl esters themselves have gained significant attention as process-induced contaminants in refined edible oils, formed at high temperatures during deodorization. mdpi.comnih.gov Their presence in food products has prompted the development of sensitive analytical methods for their detection and quantification.
Eicosapentaenoic acid (EPA) is a 20-carbon omega-3 polyunsaturated fatty acid with five cis double bonds. mdpi.com As a key component of cellular membranes, particularly in the brain, EPA plays a crucial role in biological structure and function. plos.org It serves as a precursor to a variety of bioactive lipid mediators, including prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids, which are involved in inflammatory processes and platelet aggregation. mdpi.com Research into EPA and its derivatives is extensive, exploring their effects on metabolic disorders, cardiovascular health, and inflammatory diseases. nih.govnih.govresearchgate.net Novel derivatives of EPA are continuously being developed and investigated for their therapeutic potential. researchgate.netanalis.com.my
Overview of Epoxy Fatty Acid Esters in Biological and Chemical Systems
The Foundational Significance of Isotopic Labeling in Advanced Chemical and Biological Research Methodologies
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. This substitution creates a "tagged" molecule that is chemically similar to its native counterpart but can be distinguished by its mass.
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is commonly used for isotopic labeling. Replacing hydrogen with deuterium creates a heavier C-D bond compared to the C-H bond. This difference can influence the rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE). usbio.net By measuring the KIE, researchers can gain insights into reaction mechanisms and identify rate-determining steps in complex chemical and enzymatic processes. usbio.netresearchgate.netcabidigitallibrary.org Deuterium-labeled compounds are indispensable tools for studying metabolic pathways and the biotransformation of molecules within biological systems. mdpi.com
In quantitative analysis, particularly in techniques combining liquid chromatography with mass spectrometry (LC-MS), deuterated analogues are invaluable as internal standards. An ideal internal standard behaves identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, but is distinguishable by the mass spectrometer. Deuterated standards co-elute with the target analyte and experience similar ionization effects, effectively compensating for sample loss and matrix-induced signal suppression or enhancement. This approach, known as stable isotope dilution analysis (SIDA), significantly improves the accuracy, precision, and robustness of quantitative methods. researchgate.netcabidigitallibrary.org
Principles and Applications of Deuterium Labeling in Mechanistic Studies
Research Rationale and Scope for Glycidyl Eicosapentaenoate-d5 Investigations
This compound is a deuterated form of the glycidyl ester of EPA. While specific published research detailing the use of this exact molecule is limited, its primary application is as a labeled internal standard for the precise quantification of its non-labeled counterpart, Glycidyl Eicosapentaenoate.
The rationale for its use is grounded in the need for accurate measurement of glycidyl esters in various matrices, particularly in food science and nutritional studies. Given that glycidyl esters are considered process contaminants, monitoring their levels in edible oils and fats is crucial. Furthermore, as a labeled monoacylglycerol, it can be used in the preparation of deuterated triacylglycerols, enabling detailed studies of lipid metabolism and bioavailability.
Research investigations utilizing this compound would likely involve its addition as an internal standard to a sample (e.g., a refined vegetable oil) at a known concentration. The sample would then undergo extraction and analysis by LC-MS/MS. By comparing the mass spectrometer's response for the native analyte to that of the d5-labeled standard, a precise concentration of Glycidyl Eicosapentaenoate can be determined.
Studies on the bioavailability of glycidyl esters have indicated that the glycidol moiety is released from the ester in the gastrointestinal tract. usbio.net Therefore, this compound could also be employed in metabolic studies to trace the fate of the glycidol portion of the molecule in vivo, helping to understand its absorption, distribution, metabolism, and excretion.
The performance of such analytical methods using deuterated glycidyl ester standards is well-documented. For instance, methods developed for other glycidyl esters have demonstrated high accuracy and low detection limits, as illustrated in the following table.
| Analyte | Matrix | Spike Level (mg/kg) | Average Recovery (%) | Method Detection Limit (μg/kg) | Reference |
|---|---|---|---|---|---|
| Glycidyl Palmitate | Olive Oil | 0.1 | 108 | 70-150 | researchgate.netmdpi.com |
| Glycidyl Stearate | Olive Oil | 1.0 | 95 | 70-150 | researchgate.netmdpi.com |
| Glycidyl Oleate | Olive Oil | 10.0 | 84 | 70-150 | researchgate.netmdpi.com |
| Glycidyl Linoleate | Olive Oil | 1.0 | 98 | 70-150 | researchgate.netmdpi.com |
| Glycidyl Linolenate | Olive Oil | 0.1 | 105 | 70-150 | researchgate.netmdpi.com |
Addressing Gaps in the Understanding of Glycidyl Ester Behavior Through Deuterated Probes
Glycidyl esters are process-induced contaminants formed in edible oils and fats during high-temperature refining processes. chiron.noresearchgate.net Understanding their behavior, from formation during food processing to their fate within biological systems, is critical. However, their analysis is often complicated by matrix effects and potential degradation during sample preparation. researchgate.net
Deuterated glycidyl esters, such as this compound, serve as ideal internal standards to overcome these analytical hurdles. The core principle of their application lies in stable isotope dilution analysis (SIDA). nih.govanalis.com.my In this technique, a known quantity of the deuterated standard (e.g., this compound) is added to a sample at the beginning of the analytical procedure. nih.gov Because the deuterated standard is chemically and physically homologous to the non-deuterated (native) analyte, it experiences the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement during mass spectrometry analysis. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, researchers can accurately quantify the amount of the native glycidyl ester in the original sample, effectively correcting for any sample loss or analytical variability. europa.eu
This approach has been instrumental in developing robust methods for the analysis of various glycidyl fatty acid esters in oils and fats using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov The use of deuterated analogs helps compensate for matrix effects and ensures the high accuracy required for monitoring these compounds in foodstuffs. researchgate.net
Potential Contributions to Analytical Science and Metabolic Pathway Elucidation
The application of deuterated probes like this compound extends beyond routine quantification, offering significant contributions to both analytical chemistry and biochemistry.
Contributions to Analytical Science: The primary contribution of deuterated glycidyl esters to analytical science is the enhancement of accuracy and precision in quantitative analysis. researchgate.net Direct analysis methods using LC-MS often rely on these stable isotope-labeled internal standards. nih.gov For instance, methods have been developed for the direct analysis of multiple glycidyl esters in vegetable oils where a deuterated standard, like d31-glycidyl palmitate, is used for calibration and quantification. nih.gov The use of these standards is crucial for validating analytical methods, establishing limits of detection (LOD), and ensuring that results are reliable and reproducible across different laboratories and sample types. researchgate.netresearchgate.net Furthermore, some analytical procedures can inadvertently cause the conversion of other compounds into glycidol, leading to an overestimation of the glycidyl ester content; the use of specific isotopically labeled internal standards can help quantify and correct for such artifacts.
Contributions to Metabolic Pathway Elucidation: Understanding the metabolic fate of ingested glycidyl esters is a key area of research, as they are known to hydrolyze in the gastrointestinal tract to release glycidol. researchgate.netnih.gov Deuterated probes are invaluable tools for tracing these metabolic pathways. When a deuterated compound like this compound is introduced into a biological system, its metabolic products will retain the deuterium label. This "tag" allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the parent compound with high specificity. nih.gov
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | (all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester, EPA Glycidyl-d5 Ester |
| Molecular Formula | C₂₃H₂₉D₅O₃ |
| Molecular Weight | 363.55 g/mol |
| CAS Number | 1795143-63-3 |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glycidol |
| d31-Glycidyl palmitate |
| Deuterium |
| Hydrogen |
Properties
CAS No. |
1795143-63-3 |
|---|---|
Molecular Formula |
C23H34O3 |
Molecular Weight |
363.553 |
IUPAC Name |
[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C23H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h3-4,6-7,9-10,12-13,15-16,22H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D |
InChI Key |
INTHOQCNXQLKIE-QOWHZJMFSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 |
Synonyms |
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl-d5 Ester; EPA Glycidyl-d5 Ester; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Glycidyl Eicosapentaenoate D5
Precursor Synthesis and Isotopic Labeling Strategies for Eicosapentaenoic Acid
The foundational step in synthesizing Glycidyl (B131873) Eicosapentaenoate-d5 is the preparation of its deuterated precursor, Eicosapentaenoic Acid-d5 (EPA-d5). medchemexpress.com This process involves the selective introduction of five deuterium (B1214612) atoms into the eicosapentaenoic acid (EPA) molecule.
Methodologies for Targeted Deuteration at Specific Carbon Positions
Targeted deuteration is crucial for creating stable, reliable internal standards. For polyunsaturated fatty acids (PUFAs) like EPA, deuteration is often aimed at the bis-allylic positions, which are susceptible to oxidation. mdpi.com While various methods exist for deuterium labeling, achieving site-specific incorporation in a complex molecule like EPA requires sophisticated chemical synthesis routes.
One established approach involves the convergent synthesis of a deuterated fatty acid analogue. researchgate.net This can be achieved by coupling chemically modified, smaller deuterated fragments. For instance, a synthetic pathway might involve the coupling of a deuterated fragment with a non-deuterated fragment using organometallic chemistry. nih.gov Another powerful technique is metal-catalyzed H/D exchange using deuterium oxide (D₂O) as the deuterium source. europa.eu Catalysts such as ruthenium (Ru) or platinum on carbon (Pt/C) can facilitate the exchange of hydrogen for deuterium atoms at specific positions under controlled hydrothermal conditions. europa.euresearchgate.net The kinetics of such reactions can be complex, with internal bis-allylic positions often deuterating more rapidly than external ones. researchgate.net
A summary of potential synthetic strategies is presented below:
| Methodology | Description | Key Reagents/Catalysts | Advantages |
| Convergent Synthesis | Assembly of the fatty acid chain from smaller, pre-deuterated building blocks (synthons). nih.govnih.gov | Deuterated synthons, organometallic reagents (e.g., n-butyllithium). nih.gov | High degree of control over label position. |
| Metal-Catalyzed H/D Exchange | Direct exchange of protons for deuterons on the intact or precursor fatty acid backbone. europa.eu | D₂O, Ruthenium (Ru) or Platinum (Pt) catalysts. europa.euresearchgate.net | Can achieve high levels of deuteration. |
| Biosynthetic Labeling | Culturing organisms (e.g., microalgae, yeast) in media enriched with deuterated precursors. mdpi.compnas.org | Deuterated water (D₂O), deuterated carbon sources. nih.govosti.gov | Can produce uniformly or specifically labeled compounds. |
Assessment of Isotopic Enrichment and Purity of Deuterated Precursors
Following synthesis, it is imperative to verify the isotopic enrichment and chemical purity of the EPA-d5 precursor. This is typically a two-fold process involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the mass of the deuterated molecule and determine the distribution of isotopologues (molecules that differ only in their isotopic composition). acs.orgnih.gov By comparing the mass of the labeled compound to its unlabeled counterpart, the number of incorporated deuterium atoms can be confirmed. nih.gov Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to analyze the fatty acid (often as a methyl ester derivative) and quantify the percentage of molecules that have achieved the desired d5 state versus those with fewer or more deuterium atoms. acs.orgnih.goviucr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can quantify deuteration by observing the disappearance of signals at specific positions, ²H (Deuterium) NMR spectroscopy provides direct evidence of where the deuterium atoms have been incorporated into the molecular structure. researchgate.netnih.gov Comparing the NMR spectra of the deuterated and non-deuterated EPA confirms the success of the targeted labeling. researchgate.net
Regioselective Glycidyl Esterification Techniques for Labeled Fatty Acids
Once the deuterated precursor, EPA-d5, is synthesized and purified, the next stage is the regioselective attachment of the glycidyl moiety to the carboxylic acid group, forming the ester bond.
Development and Optimization of Reaction Conditions for Glycidyl Moiety Introduction
The esterification of a carboxylic acid to form a glycidyl ester is a well-established chemical transformation. A common and effective method involves the reaction of the carboxylic acid with an excess of an epoxyalkyl halide, most frequently epichlorohydrin (B41342), in the presence of a catalyst. googleapis.comepo.org
The reaction typically proceeds in two steps:
Addition: The carboxylic acid adds across the epoxide ring of epichlorohydrin to form a chlorohydrin ester intermediate. google.com
Dehydrochlorination (Ring Closing): A base is added to remove hydrochloric acid (HCl), which facilitates an intramolecular cyclization to form the new glycidyl (epoxide) ring of the final product. epo.org
Catalysts are essential for this process. Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, or tertiary amines are frequently used to facilitate the initial addition reaction. epo.orggoogle.com Strong-base anion-exchange resins can also serve as effective catalysts. google.com Optimization of reaction conditions involves controlling temperature (typically 80-110°C), reaction time, and the molar ratio of reactants to maximize yield and purity. epo.orggoogle.com
An alternative, often greener, approach is the use of enzyme catalysts, such as immobilized lipases (e.g., Novozym 435). google.comnih.gov These enzymes can catalyze the direct esterification of the fatty acid with glycidol (B123203) under milder conditions. google.com
| Parameter | Epichlorohydrin Method | Enzymatic (Glycidol) Method |
| Glycidyl Source | Epichlorohydrin googleapis.com | Glycidol google.com |
| Catalyst | Tertiary amine, quaternary ammonium salt, or anion-exchange resin. epo.orggoogle.com | Immobilized lipase (B570770) (e.g., Novozym 435). google.com |
| Temperature | 80 - 110 °C google.com | ~70 °C google.com |
| Key Steps | Addition followed by base-mediated ring closure. epo.orggoogle.com | Direct, one-step esterification. google.com |
Purification Methodologies for Isolating Glycidyl Eicosapentaenoate-d5
After the esterification reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, catalyst, and byproducts. A multi-step purification protocol is required to isolate the final compound to a high degree of purity suitable for use as a research-grade standard.
Conventional purification methods include:
Filtration: The first step is often the removal of any solid catalyst (like an ion-exchange resin or immobilized enzyme) by filtration. google.comgoogle.com
Washing/Extraction: The reaction mixture may be washed with water or brine solutions to remove water-soluble impurities and salts formed during the reaction.
Distillation/Stripping: Excess, lower-boiling point reactants like epichlorohydrin are removed under reduced pressure (vacuum distillation). google.com
Column Chromatography: The most critical step for achieving high purity is typically column chromatography over a stationary phase like silica (B1680970) gel. google.comnih.gov A solvent gradient (e.g., hexanes and ethyl acetate) is used to separate the target compound from other closely related impurities. google.com
The purity of the final product is then confirmed using analytical techniques like HPLC and GC-MS, with a target purity often exceeding 95% for reference standards. acs.orgnih.gov
Characterization Techniques for Verifying Isotopic Integrity and Structural Confirmation for Research Grade Compounds
The final characterization of this compound is essential to confirm its identity, purity, and isotopic integrity. This involves a combination of spectroscopic and spectrometric techniques that provide complementary information.
Structural Confirmation:
NMR Spectroscopy (¹H and ¹³C): High-field NMR provides the definitive structural confirmation. ¹H NMR confirms the presence of all expected protons in the molecule, such as those on the glycidyl group and the fatty acid chain, while also confirming the absence of protons at the deuterated positions. ¹³C NMR confirms the carbon backbone of the entire molecule. iucr.org
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify key functional groups. The spectrum would show characteristic absorption bands for the ester carbonyl (C=O) group and the epoxide (C-O-C) ring, confirming the successful esterification and the integrity of the glycidyl moiety.
Isotopic Integrity and Purity:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for this analysis. nih.gov LC separates the compound from any potential impurities, while the MS provides several key pieces of information:
Molecular Ion Peak: Confirms the correct mass-to-charge (m/z) ratio for the d5-labeled compound. acs.orgnih.gov
Isotopic Distribution: Shows the relative abundance of the target d5 isotopologue compared to d0-d4 or d6+ species, allowing for a precise calculation of isotopic enrichment. acs.orgnih.govacs.org
Tandem MS (MS/MS): Fragmentation of the molecular ion produces a characteristic pattern that can confirm the location of the deuterium labels on the fatty acid chain. researchgate.netacs.orgnih.gov
This rigorous, multi-technique approach ensures that the synthesized this compound is structurally correct, chemically pure, and possesses the specified isotopic labeling, making it a reliable standard for quantitative research.
Sophisticated Bioanalytical Methodologies for Glycidyl Eicosapentaenoate D5
Advanced Chromatographic Separation Techniques for Deuterated Lipid Esters in Complex Biological Research Matrices
Effective separation of deuterated lipid esters from a complex biological sample is a prerequisite for accurate quantification. Both liquid and gas chromatography are powerful tools in the lipidomic analyst's arsenal.
Development of High-Resolution Liquid Chromatography (LC) Protocols for Lipid Isomer Separation
High-resolution liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone of modern lipid analysis. nih.gov Reversed-phase (RP) chromatography is a widely used technique that separates lipids based on their hydrophobicity, which is determined by acyl chain length and the degree of unsaturation. nih.govresearchgate.net This method is capable of resolving structural and even some positional isomers of lipids. nih.govresearchgate.net For instance, ultra-high performance liquid chromatography (UHPLC) systems with columns like C8 or C18 can achieve excellent separation of a wide range of lipid species, from polar lysophospholipids to nonpolar triacylglycerols. nih.gov
Hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism, partitioning analytes based on the polarity of their headgroups. acs.orgresearchgate.net This technique is particularly advantageous for separating lipid classes and can enhance sensitivity in LC-MS due to the high organic content of the mobile phase, which promotes better analyte ionization. researchgate.net The combination of different LC approaches, such as HILIC and RPLC, can provide comprehensive characterization of the lipidome by resolving isobaric and isomeric species. acs.org
A key challenge in lipidomics is the vast number of isomers, which can co-elute and interfere with quantification. Advanced techniques like trapped ion mobility spectrometry (TIMS) coupled with LC-MS (LC-TIMS-MS) add another dimension of separation based on the size, shape, and charge of the ions, further enhancing the resolution of co-eluting lipid isomers. bohrium.com
Below is a table summarizing typical parameters for high-resolution liquid chromatography of lipid esters:
| Parameter | High-Resolution Liquid Chromatography (LC) for Lipid Esters |
| Column Type | Reversed-phase (e.g., C18, C8), HILIC |
| Column Dimensions | e.g., 150 × 3 mm, 3 µm particle size |
| Mobile Phase A | Methanol (B129727)/Acetonitrile/Water mixtures nih.gov |
| Mobile Phase B | Acetone or other organic solvents nih.gov |
| Flow Rate | Analytical (0.2–1 mL/min) researchgate.net |
| Column Temperature | Often elevated (e.g., 40-60 °C) to improve separation and solubility nih.gov |
| Injection Volume | Typically in the microliter range (e.g., 5 µL) nih.gov |
Optimized Gas Chromatography (GC) Approaches for Volatile Derivatives of Glycidyl (B131873) Esters
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile lipids like glycidyl esters, derivatization is necessary to increase their volatility for GC analysis. mdpi.com
Indirect methods for the analysis of glycidyl esters often involve the cleavage of the ester bond to release glycidol (B123203), which is then converted into a more stable and volatile derivative. For example, a common approach involves the conversion of glycidol to 3-monobromopropanediol (3-MBPD), which can then be derivatized with reagents like phenylboronic acid (PBA) for GC-MS analysis. This derivatization step is crucial for achieving good chromatographic peak shape and sensitivity. europa.eu
The choice of GC column is also critical for optimal separation. Fused-silica capillary columns with various stationary phases are commonly used. High-temperature GC methods are being developed to analyze larger and more polar lipids with minimal or no derivatization. elementar.com
The following table outlines key parameters for GC analysis of volatile lipid derivatives:
| Parameter | Optimized Gas Chromatography (GC) of Volatile Lipid Derivatives |
| Derivatization Agent | Phenylboronic acid (PBA), Heptafluorobutyryl imidazole (B134444) (HFBI) mdpi.comeuropa.eu |
| Column Type | Fused-silica capillary column |
| Ionization Mode | Electron Ionization (EI) europa.eu |
| Detection Mode | Selected Ion Monitoring (SIM) or full scan europa.eu |
| Injector Temperature | Optimized to ensure volatilization without degradation |
| Oven Temperature Program | Ramped to separate compounds with different boiling points |
Quantitative Mass Spectrometry for Deuterated Internal Standards and Tracers
Mass spectrometry is the gold standard for the detection and quantification of deuterated internal standards due to its high sensitivity and specificity. ukri.org The use of stable isotope-labeled internal standards, such as Glycidyl Eicosapentaenoate-d5, is the preferred method for accurate quantification in complex matrices as they can compensate for variations in sample preparation and matrix effects. scispace.comdiva-portal.org
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis and Confirmation
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. nih.govacs.org This capability is crucial for confirming the elemental composition of an analyte and for distinguishing between isobaric compounds that have the same nominal mass but different exact masses. nih.gov
For deuterated compounds, HRMS can be used to determine the isotopic purity and the number of deuterium (B1214612) atoms incorporated into the molecule. rsc.orgresearchgate.net The high resolving power of these instruments allows for the separation of the isotopic peaks of the deuterated compound from those of its non-deuterated counterpart and any potential interferences. nih.govresearchgate.net This is essential for verifying the integrity of the internal standard and for accurate quantification. rsc.org
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Fractionation Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes with very high precision. nih.gov When coupled with a gas chromatograph (GC-IRMS), it becomes a powerful tool for compound-specific isotope analysis (CSIA). researchgate.net This technique can provide valuable information on the origin and metabolic fate of lipids. nih.govresearchgate.net
In the context of deuterated standards, while not typically used for routine quantification, IRMS can be employed in specialized research to study isotopic fractionation effects that may occur during sample preparation or analysis. elementar.com Understanding these effects is important for ensuring the highest accuracy in quantitative studies that rely on stable isotope-labeled internal standards.
The table below provides a comparative overview of the different mass spectrometry techniques:
| Mass Spectrometry Technique | Primary Application for this compound | Key Advantages |
| Multiple Reaction Monitoring (MRM) | Targeted quantification nih.gov | High specificity and sensitivity, reduced matrix interference researchgate.net |
| Selected Ion Monitoring (SIM) | Targeted quantification nih.gov | High sensitivity, simpler than MRM scispace.com |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of identity, isotopic purity analysis nih.govrsc.org | High mass accuracy, distinguishes isobaric compounds acs.orgnih.gov |
| Isotope Ratio Mass Spectrometry (IRMS) | Isotopic fractionation studies, origin and metabolic fate studies nih.govresearchgate.net | Very high precision for isotope ratio measurements researchgate.net |
Sample Preparation Strategies for Trace Analysis in Biological Research Specimens
The analysis of eicosanoids and their derivatives, such as Glycidyl Eicosapentaenoate, from biological samples like plasma, tissues, or cell cultures requires meticulous sample preparation to isolate the analytes of interest from interfering substances. nih.gov The primary goals are to efficiently extract the lipids, minimize analyte degradation, and remove contaminants that could suppress instrument signals.
The use of a deuterated internal standard, such as this compound, is fundamental to reliable quantification. lipidmaps.org This standard is chemically and structurally analogous to the target analyte and is added to the sample at the beginning of the extraction process. nih.gov By tracking the recovery of the deuterated standard, researchers can accurately correct for procedural losses of the endogenous analyte. lipidmaps.org
Solid-Phase Extraction (SPE) is a widely adopted and preferred method for extracting eicosanoids and related lipid mediators from biological matrices. harvard.edumdpi.com It offers greater selectivity and uses less solvent compared to traditional liquid-liquid extraction (LLE) techniques. lipidmaps.org The SPE procedure effectively separates lipids from more polar and non-polar contaminants.
The general workflow for SPE in eicosanoid analysis involves several key steps:
Sample Pre-treatment : Biological samples (e.g., plasma, tissue homogenates, cell culture media) are often pre-treated to disrupt cellular structures and precipitate proteins. This is commonly achieved by adding ice-cold methanol, followed by incubation at low temperatures (e.g., -20°C) and centrifugation to remove the precipitated proteins. harvard.eduacs.org It is crucial to keep samples on ice throughout the process to prevent potential autoxidation, hydrolysis, or isomerization of the lipid mediators. harvard.edu
Column Conditioning : The SPE cartridge, typically packed with a C18 reverse-phase sorbent, is conditioned first with an organic solvent like methanol or methyl formate, followed by water. harvard.eduacs.org This activates the sorbent and ensures proper interaction with the sample.
Sample Loading : The pre-treated sample, often diluted in an aqueous solution to ensure binding, is loaded onto the conditioned SPE column. lipidmaps.org
Washing : The column is washed with a low-concentration organic solvent (e.g., 10% methanol in water) to elute salts and other non-specific hydrophobic impurities while retaining the analytes of interest. mdpi.comlipidmaps.org
Elution : The target lipids, including the deuterated standard, are eluted from the column using a stronger organic solvent, such as 100% methanol or methyl formate. harvard.edulipidmaps.org
Final Preparation : The eluate is typically dried under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the subsequent analytical technique, such as a methanol/water mixture for LC-MS/MS analysis. harvard.edulipidmaps.org
The precise parameters of the SPE protocol can be optimized depending on the specific biological matrix and the analytes being targeted.
Table 1: Examples of Solid-Phase Extraction (SPE) Protocols for Eicosanoid Analysis
| Biological Matrix | SPE Column Type | Conditioning Solvents | Wash Solvent | Elution Solvent | Reference |
|---|---|---|---|---|---|
| Human Plasma | Strata-X Reverse-Phase | Methanol, Water | 10% Methanol | Methanol | lipidmaps.org |
| Tissues / Biological Fluids | ISOLUTE C18 | Methyl Formate, Methanol, Water | Water (pH 3.5), Hexane | Methyl Formate | harvard.eduacs.org |
| Cell Culture (RAW264.7 cells) | Strata-X Polymerized Solid Reverse-Phase | Methanol, Water | 10% Methanol | Methanol | mdpi.com |
| Cell Culture Media | Strata-X | Methanol, Water | 10% Methanol | Methanol | lipidmaps.org |
Following extraction, derivatization is a chemical modification strategy often employed to improve the analytical properties of target compounds, particularly for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov For fatty acids and their esters, derivatization can increase volatility, enhance thermal stability, and improve ionization efficiency, leading to significantly lower detection limits. nih.govwhiterose.ac.uk
For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis requires analytes to be volatile and thermally stable. The carboxyl group in fatty acids makes them unsuitable for direct GC analysis. Therefore, derivatization is essential. nih.gov Common techniques include:
Esterification: Converting fatty acids to Fatty Acid Methyl Esters (FAMEs) is a classic method. whiterose.ac.uk
Pentafluorobenzyl (PFB) Bromide Derivatization: This technique converts the carboxylic acid to a PFB ester. The highly electronegative fluorine atoms allow for extremely sensitive detection using negative chemical ionization (NCI) mass spectrometry. nih.gov
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While fatty acids can be analyzed directly in negative ion mode ESI-MS, the sensitivity is often limited. nih.gov Derivatization can dramatically improve performance by introducing a readily ionizable group.
Charge-Reversal Derivatization: A powerful strategy involves derivatizing the carboxylic acid group with a reagent that imparts a permanent positive charge. This allows for analysis in the more sensitive positive ion mode. A key reagent for this is N-(4-aminomethylphenyl)pyridinium (AMPP) , which can improve detection sensitivity by 10- to 20-fold or more compared to analyzing the underivatized compound in negative mode. nih.gov
Fragmentation-Directing Derivatization: Reagents can be designed not only to improve ionization but also to promote specific fragmentation patterns during tandem mass spectrometry (MS/MS). This aids in the structural elucidation of unknown lipids or the differentiation of isomers. Reagents such as 4-I-AMPP+ have been shown to produce characteristic fragmentation patterns that can reveal structural details like the position of double bonds or hydroxyl groups within the fatty acid chain. qut.edu.au Another agent, 4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) , stabilizes fatty acids and produces a consistent, major fragment ion, which enhances analytical specificity. whiterose.ac.uk
The choice of derivatization agent depends on the analytical instrumentation available and the specific goals of the research, whether it is for ultra-sensitive quantification or detailed structural characterization.
Table 2: Comparison of Derivatization Reagents for Fatty Acid Analysis
| Derivatization Reagent | Analytical Method | Mechanism of Enhancement | Reference |
|---|---|---|---|
| Pentafluorobenzyl (PFB) Bromide | GC-MS | Increases volatility and allows for highly sensitive detection via Negative Chemical Ionization (NCI). | nih.gov |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | LC-MS/MS | Adds a permanent positive charge (charge-reversal), enabling more sensitive detection in positive ion mode. | nih.gov |
| 4-I-AMPP+ | LC-MS/MS | Improves ionization and induces characteristic fragmentation patterns for structural elucidation. | qut.edu.au |
| DAABD-AE | LC-MS/MS | Stabilizes the analyte and produces a consistent major fragment ion, improving specificity. | whiterose.ac.uk |
Application of Glycidyl Eicosapentaenoate D5 in Metabolic Pathway Elucidation
Tracing Eicosapentaenoate Metabolism Using Deuterated Glycidyl (B131873) Esters in Research Models
Stable isotope labeling is a fundamental methodology for directly measuring the biosynthesis, remodeling, and degradation of biomolecules like fatty acids. semanticscholar.org By introducing Glycidyl Eicosapentaenoate-d5 into a biological system, such as a cell culture, researchers can trace the journey of the deuterated EPA molecule, providing a dynamic view of its metabolic fate. semanticscholar.orgnih.gov
The glycidyl ester form of the molecule is a key feature for its use as a metabolic tracer. This ester linkage allows the compound to be introduced to cellular models. Once inside the cell or in the presence of metabolic enzymes, the primary step in its metabolism is the hydrolysis of the ester bond by esterase enzymes. This reaction cleaves the glycidyl group, releasing the free, deuterated eicosapentaenoic acid (EPA-d5).
The kinetics of this hydrolysis can be investigated by monitoring the rate of disappearance of the parent compound (this compound) and the corresponding appearance of the EPA-d5 product over time using mass spectrometry. This allows researchers to determine the rate and efficiency of enzymatic processing, providing insights into the activity of specific esterases within a given biological system.
Once EPA-d5 is liberated, it enters the same complex metabolic networks as its endogenous, non-labeled counterpart. nih.gov EPA is a precursor to a vast array of bioactive lipid mediators that play critical roles in inflammation and its resolution. nih.govplos.org By using a deuterated tracer, scientists can track the incorporation of the d5-label into these downstream products.
Mass spectrometry can differentiate the labeled metabolites from the endogenous pool, enabling the analysis of metabolic flux through various enzymatic pathways, including those governed by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov This has been applied to study the lipid mediator response in various cell types, including macrophages and neutrophils, to understand how these cells process EPA during an immune response. nih.gov
Table 1: Major Enzymatic Pathways and Potential Downstream Metabolites of Eicosapentaenoic Acid (EPA)
| Enzymatic Pathway | Key Enzymes | Example Downstream Metabolites |
| Cyclooxygenase (COX) Pathway | COX-1, COX-2 | Prostaglandins (B1171923) (e.g., PGE₃), Thromboxanes (e.g., TXA₃) |
| Lipoxygenase (LOX) Pathway | 5-LOX, 12-LOX, 15-LOX | Leukotrienes (e.g., LTB₅), E-series Resolvins (e.g., Resolvin E1, Resolvin E2), Lipoxins |
| Cytochrome P450 (CYP) Pathway | CYP450 monooxygenases | Hydroxyeicosapentaenoic acids (HEPEs), Epoxyeicosatetraenoic acids (EEQs) |
The complexity of lipid metabolism often involves multiple enzymes that can act on a single substrate or, conversely, single enzymes that can modify multiple substrates. nih.gov Isotope tracing with this compound is instrumental in dissecting these intricate relationships. High-resolution tandem mass spectrometry (MS/MS) can be used to fragment the deuterated metabolites. semanticscholar.org
By analyzing the mass-to-charge ratio of these fragments, researchers can determine the precise location of the deuterium (B1214612) atoms within the molecule's structure. This structural information is crucial for identifying the specific enzymatic reactions that have occurred. For example, the formation of a specific deuterated hydroxyeicosapentaenoic acid (HEPE-d5) can pinpoint the action of a particular LOX enzyme, thereby elucidating enzyme specificity and the sequence of metabolic steps. semanticscholar.org
Analysis of Downstream Metabolite Formation and Flux in Cellular and Subcellular Systems
Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Lipidomics Research
Quantitative lipidomics aims to accurately measure the concentrations of lipids in biological samples, which is essential for understanding their role in health and disease. nih.gov Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving high accuracy and precision in these measurements. nih.gov
In an IDMS workflow, a known quantity of a stable isotope-labeled compound, such as this compound, is added to a biological sample at the earliest stage of preparation. nih.gov This "internal standard" has nearly identical chemical and physical properties to the endogenous (naturally occurring) analyte—in this case, EPA. nih.gov Consequently, the internal standard experiences the same potential losses as the analyte during sample extraction, purification, and derivatization.
A mass spectrometer can distinguish between the endogenous EPA and the heavier, deuterated EPA-d5 based on their mass difference. By comparing the signal intensity of the endogenous analyte to the known concentration of the added internal standard, an accurate calculation of the absolute concentration of the endogenous EPA can be made. nih.gov This method effectively corrects for variations in sample handling and instrument response, ensuring reliable and reproducible quantification. nih.govnih.gov
Table 2: Principle of Isotope Dilution Mass Spectrometry (IDMS) for EPA Quantification
This table provides a hypothetical example of how IDMS is used to calculate the concentration of endogenous EPA in a plasma sample.
| Analyte | Amount Added to Sample | MS Signal Intensity (Area) | Calculated Endogenous Concentration |
| EPA-d5 (Internal Standard) | 100 ng | 50,000 | N/A |
| Endogenous EPA (Analyte) | Unknown | 25,000 | 50 ng |
Calculation: (Signal of Endogenous EPA / Signal of EPA-d5) * Amount of EPA-d5 Added = (25,000 / 50,000) * 100 ng = 50 ng
The principles of IDMS using this compound can be expanded to develop comprehensive and quantitative lipidomic profiling methods. nih.gov By combining a suite of deuterated internal standards for various fatty acids and their metabolites, researchers can simultaneously and accurately quantify dozens or even hundreds of lipid species in a single analysis. nih.govmdpi.com
Such targeted workflows are crucial for large-scale clinical and epidemiological studies, where robust and high-throughput methods are necessary. nih.gov These profiling approaches allow scientists to capture a detailed snapshot of the EPA metabolome, revealing how it is altered in different physiological states or in response to therapeutic interventions. plos.org This has led to a deeper understanding of the systemic effects of EPA and the significant inter-individual variability in its metabolism. plos.org
Accurate Quantification of Endogenous Lipid Species Using Deuterated Analogues
Mechanistic Studies of Enzymatic Transformations Involving Labeled Substrates
The use of isotopically labeled compounds is a cornerstone of modern biochemical and metabolic research. This compound, a deuterated analog of a monoacylglycerol containing eicosapentaenoic acid (EPA), serves as a powerful tool for investigating the intricate mechanisms of lipid metabolism. pharmaffiliates.com By incorporating five deuterium atoms, this molecule allows researchers to trace its journey through various enzymatic reactions, providing insights that would be difficult to obtain with its unlabeled counterpart. scbt.com The heavier mass of deuterium compared to hydrogen can influence the rates of chemical reactions, a phenomenon that is exploited to understand enzyme mechanisms and discover new metabolic routes. nih.gov
Probing Kinetic Isotope Effects (KIEs) in Lipid-Metabolizing Enzymes
The substitution of hydrogen with deuterium can slow down reactions where the breaking of a carbon-hydrogen bond is the rate-limiting step. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides a method to dissect enzymatic mechanisms. nih.gov In lipid metabolism, enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) catalyze the oxygenation of polyunsaturated fatty acids (PUFAs) by abstracting a hydrogen atom from a bis-allylic carbon. acs.orgacs.orgnih.gov
Research using deuterated PUFAs, such as arachidonic acid (AA), a fatty acid structurally related to EPA, has demonstrated the power of KIEs in understanding these enzymes. acs.orgacs.orgnih.gov When specific hydrogen atoms on the fatty acid chain are replaced with deuterium, the rate of oxygenation by COX and LOX enzymes is often reduced. nih.gov Studies on macrophages using deuterated AA isotopologues have shown that the magnitude of this "physiological" KIE (PKIE) can be substantial, revealing critical details about the catalytic process. acs.orgacs.org For instance, while deuteration at certain positions leads to modest KIEs, simultaneous deuteration at multiple key sites, such as the C10 and C13 positions of arachidonic acid, can result in a dramatically amplified KIE for COX enzymes. acs.orgnih.gov This suggests that hydrogen atoms at these positions are critically involved in the oxygenation and subsequent cyclization steps of prostaglandin (B15479496) and thromboxane (B8750289) synthesis. acs.orgnih.gov
These findings highlight a key application for substrates like this compound. By incorporating this labeled compound into cellular systems, researchers can measure the KIE for various enzymes that metabolize EPA. The observed KIE values can help determine the rate-limiting steps of enzymatic reactions and identify which specific C-H bonds are broken during catalysis.
Table 1: Physiological Kinetic Isotope Effects (PKIE) in Macrophage COX-2 Metabolism of Deuterated Arachidonic Acid (AA) Isotopologues
| Deuterated AA Isotopologue | Position of Deuterium | Observed PKIE for COX-2 | Implication for Mechanism |
| 13,13-D2-AA | C13 | Modest | Confirms the role of C13 hydrogen abstraction in the initial step of catalysis. acs.org |
| 10,10-D2-AA | C10 | Modest | Suggests a secondary role for C10 hydrogen in the reaction mechanism. acs.org |
| 10,10,13,13-D4-AA | C10 and C13 | Greatly Increased | Indicates that hydrogens at both C10 and C13 are critical for efficient prostaglandin and thromboxane synthesis, possibly involving C10 in the cyclization process. acs.orgnih.gov |
This table is illustrative, based on data from studies on arachidonic acid, a related PUFA, to demonstrate the principles applicable to studies with this compound. Data synthesized from published research on PUFA oxygenation. acs.orgnih.gov
Identification of Novel Metabolic Pathways and Intermediates
The KIE induced by deuteration not only helps in studying enzyme mechanisms but can also lead to the discovery of new metabolic pathways or the redirection of metabolic flux. researchgate.net By slowing down a primary enzymatic pathway, deuterated substrates like this compound can cause the accumulation of precursor molecules. acs.org This buildup can force the substrate to be metabolized through alternative, often less-utilized, secondary pathways, revealing their existence and the novel intermediates and products they generate. researchgate.net
A compelling example comes from the study of deuterated arachidonic acid (AA) metabolism. Researchers discovered that deuterating the C10 position of AA, which significantly slows its processing by COX enzymes, leads to a metabolic "shunting" effect. acs.orgresearchgate.net Instead of being converted into prostaglandins, the deuterated AA is redirected towards the LOX pathway. acs.org This redirection resulted in the increased production of Lipoxin B4, a resolving lipid mediator, revealing a previously underappreciated metabolic crosstalk regulated by substrate availability and enzyme kinetics. acs.orgnih.gov
Similarly, studies in the nematode C. elegans using deuterated α-linolenic acid showed that this labeled fatty acid is metabolized by the organism's enzymes to produce deuterated forms of other PUFAs, including EPA. frontiersin.org This demonstrates the utility of labeled substrates in tracing the step-by-step conversion along a biosynthetic pathway. frontiersin.orgcambridge.org
The application of this compound allows for analogous investigations into EPA metabolism. By introducing this labeled substrate, researchers can monitor its fate using mass spectrometry. nih.gov If the primary metabolic route for EPA is slowed due to the deuterium label, novel or minor metabolites may become more prominent and detectable. This approach can help map out previously unknown branches of EPA metabolism, identify new bioactive lipid mediators, and understand how metabolic networks adapt to changes in enzymatic efficiency. nih.govwindows.net
Table 2: Metabolic Shunting of Deuterated Arachidonic Acid (AA) in Macrophages
| Substrate | Primary Pathway (Enzyme) | Effect of Deuteration | Secondary Pathway (Enzyme) | Resulting Product |
| Arachidonic Acid (AA) | Prostaglandin/Thromboxane Synthesis (COX) | N/A | Lipoxin Synthesis (LOX) | Baseline levels of prostaglandins and lipoxins. |
| 10,10-D2-Arachidonic Acid | Prostaglandin/Thromboxane Synthesis (COX) | Significant slowing of the reaction (High KIE). acs.org | Lipoxin Synthesis (LOX) | Increased formation of Lipoxin B4. acs.orgresearchgate.net |
This table illustrates the principle of metabolic shunting observed with a related deuterated PUFA, which can be investigated using this compound. Data synthesized from published research. acs.orgresearchgate.net
Deuterated Glycidyl Eicosapentaenoate D5 in Pharmacokinetic and Disposition Research Models
Assessment of Absorption and Distribution Mechanisms in Pre-clinical Research Models
Understanding how a compound is absorbed and where it travels in the body is fundamental to pharmacokinetic research. Glycidyl (B131873) Eicosapentaenoate-d5 is an ideal tracer for these investigations, as it allows for the precise measurement of the fate of the eicosapentaenoate moiety following administration.
Methodologies for Investigating Cellular Uptake and Intracellular Trafficking in in vitro Systems
In vitro systems, such as cultured cells, provide a controlled environment to dissect the molecular mechanisms of cellular absorption and processing. Research on the uptake of polyunsaturated fatty acids (PUFAs) like EPA has been conducted in various cell types, including human T-cells, leukemia cells, and placental trophoblasts. researchgate.netnih.govnih.gov
Methodologies to study these processes using Glycidyl Eicosapentaenoate-d5 would involve incubating cells with the labeled compound. Following incubation, cellular lipids are extracted and analyzed by mass spectrometry to quantify the amount of the d5 label that has been incorporated. This approach can elucidate the rate of uptake and the influence of specific fatty acid transporters. Studies have shown that the capacity of cells to take up and metabolize PUFAs can vary significantly; for instance, proliferating T-cells exhibit a greater ability to incorporate and elongate EPA compared to resting T-cells. researchgate.net Similarly, studies in leukemia cell lines demonstrated that sensitivity to EPA-induced cell death correlated with a two- to three-fold higher uptake rate of the fatty acid. nih.gov
Once inside the cell, the fate of the d5-labeled EPA can be tracked. It is known that fatty acids are activated to their acyl-CoA derivatives and can be esterified into neutral storage lipids like triacylglycerols within lipid bodies. nih.gov By analyzing different subcellular fractions, researchers can map the intracellular trafficking of the labeled fatty acid. For example, in placental trophoblast cells, treatment with EPA and DHA was found to reduce the esterification of other fatty acids, suggesting a direct impact on intracellular lipid processing pathways. nih.gov
Table 1: Research Findings on Cellular Uptake and Metabolism of EPA in In Vitro Models
researchgate.netnih.govnih.gov| Cell Type | Key Research Finding | Reference |
|---|---|---|
| Human T-cells (proliferating) | Showed a greater capacity to incorporate and elongate exogenous 18- and 20-carbon PUFAs compared to resting T-cells. | |
| Ramos leukemia cells | Had a 2- to 3-fold higher uptake rate of EPA and a higher capacity to activate EPA to EPA-CoA compared to PUFA-resistant cell lines. | |
| Isolated human trophoblasts | Incubation with EPA and DHA significantly reduced the esterification of palmitate into total lipids, indicating an alteration of lipid metabolism. |
Distribution Profile Analysis in Specific Organ Systems and Research Compartments in Animal Models
Animal models, particularly rodents, are essential for understanding the distribution of compounds across different organ systems. nih.govnih.gov In a typical study, this compound would be administered orally or intravenously to rats. At selected time points, blood and tissue samples from various organs—such as the liver, brain, heart, and kidneys—would be collected. nih.govnih.gov
The key metabolic step for glycidyl esters in the gastrointestinal tract is hydrolysis by lipases, which releases free glycidol (B123203) and the corresponding fatty acid—in this case, d5-EPA. nih.govnih.govmdpi.com The deuterated EPA is then absorbed and distributed throughout the body. Using mass spectrometry, the concentration of d5-EPA can be quantified in plasma and tissue homogenates. This allows for the creation of a detailed distribution profile.
Research using carbon-14 (B1195169) labeled EPA in rats has shown that it is rapidly distributed. nih.govresearchgate.net The liver demonstrates a very high rate of EPA incorporation, primarily into phospholipids. nih.gov While EPA does cross the blood-brain barrier, its concentration in the brain remains significantly lower than that of DHA. researchgate.net The heart also shows incorporation of EPA, although at rates lower than the liver. nih.gov By using a d5-labeled compound, these distribution kinetics can be studied with high precision without the need for radioactive materials.
Table 2: Kinetic Parameters of Labeled EPA in Conscious Rats
nih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govresearchgate.net| Organ | Parameter | Value | Reference |
|---|---|---|---|
| Brain | Incorporation Rate into Lipids | 36 nmol/s/g × 10⁻⁴ | |
| Liver | Incorporation Rate into Lipids | 2529 nmol/s/g × 10⁻⁴ | |
| Brain | Deacylation-Reacylation Half-Life | 22 h | |
| Liver | Deacylation-Reacylation Half-Life | 38–128 min | |
| Liver | Oxidation at 5 min | 7% | |
| Brain & Heart | Oxidation at 5 min | 31–48% |
Elucidation of Elimination Pathways and Half-Life Determination in Controlled Research Settings
After absorption and distribution, the body works to metabolize and eliminate compounds. This compound is a valuable tool for clarifying these elimination pathways and determining key pharmacokinetic parameters like half-life and clearance rates.
Investigating Excretion Mechanisms of this compound and Its Metabolites
Following the initial hydrolysis of the glycidyl ester, the body metabolizes the resulting d5-EPA through several major pathways. nih.govresearchgate.net These include beta-oxidation for energy production, conversion to other bioactive lipids, and excretion of metabolic byproducts. researchgate.net
The d5-label allows researchers to trace these routes. For instance, beta-oxidation of d5-EPA would produce deuterated acetyl-CoA, which enters the Krebs cycle, ultimately resulting in the formation of labeled carbon dioxide that can be measured in exhaled breath. cambridge.orgcambridge.org This technique has been used with carbon-13 labeled fatty acids to quantify oxidation rates, showing that a significant portion of the fatty acid is used for energy. cambridge.orgcambridge.org
Furthermore, metabolites of EPA are excreted in the urine. plos.org For example, F3-Isoprostanes are specific products of EPA peroxidation and can be measured in urine as biomarkers of in vivo lipid peroxidation. plos.org By tracking d5-labeled metabolites in urine and feces, a comprehensive picture of the excretion routes can be developed.
Analysis of Metabolic Clearance Rates in Research Models
Metabolic clearance refers to the volume of plasma cleared of a drug per unit time through metabolic processes. To determine this and the elimination half-life, serial blood samples are taken after administration of this compound. The concentration of d5-EPA in plasma is measured over time.
Pharmacokinetic modeling is then applied to these concentration-time data. For long-half-life compounds like EPA, this often requires extended observation periods. nih.govnih.gov Studies in healthy human subjects receiving high doses of an ethyl-ester form of EPA found that the elimination half-life at steady state was approximately 79-89 hours. nih.gov The apparent plasma clearance was about 757 mL/h, and the apparent volume of distribution was 82 L, indicating extensive distribution into tissues. nih.gov Using this compound in pre-clinical models would allow for the determination of these parameters and how they might be affected by various physiological or disease states.
Table 3: Pharmacokinetic Parameters of Total EPA in Humans (4 g/day Dosing)
nih.govnih.govnih.govnih.gov| Parameter | Value (Mean ± SD) | Reference |
|---|---|---|
| Time to Maximum Concentration (Tmax) | ~5-6 hours | |
| Elimination Half-Life (t½) | 79 ± 47 hours | |
| Apparent Plasma Clearance (CL/F) | 757 ± 283 mL/h | |
| Apparent Volume of Distribution (Vd/F) | 82 ± 56 L |
Interrogation of Lipid Transport Mechanisms Using Labeled Probes
Lipids are not soluble in blood and require sophisticated transport mechanisms, primarily involving binding to albumin and packaging into lipoprotein particles. Labeled probes like d5-EPA, derived from the hydrolysis of this compound, are instrumental in studying these complex transport systems.
After absorption, d5-EPA enters the circulation where it can be transported in two main forms: as a non-esterified fatty acid bound to albumin or esterified into complex lipids within lipoproteins. nih.gov Studies using labeled precursors show that fatty acids are first primarily incorporated into chylomicron triacylglycerols in the intestine. cambridge.org The liver then takes up these remnants and can repackage the fatty acids into other lipoproteins, such as Very-Low-Density Lipoprotein (VLDL) and High-Density Lipoprotein (HDL), for transport to other tissues. cambridge.orgahajournals.org
By administering this compound and subsequently isolating different plasma lipoprotein fractions (e.g., VLDL, LDL, HDL) via ultracentrifugation, researchers can precisely quantify the amount of the d5 label in each fraction over time. ahajournals.org This reveals the dynamics of lipoprotein assembly, secretion, and remodeling. For example, studies in rat hepatocytes showed that EPA could alter the secretion of apolipoproteins B-48 and B-100, key structural proteins of VLDL and LDL particles, and influence their distribution between different density fractions. ahajournals.org Such detailed analysis provides critical insights into how dietary fatty acids are trafficked and how this process may influence lipid metabolism and cardiovascular health.
Study of Membrane Permeation and Transporter-Mediated Uptake
Research into the membrane permeation and transporter-mediated uptake of this compound is informed by studies of its constituent parts: the glycidol group and the eicosapentaenoic acid (EPA) backbone. Upon administration, it is anticipated that glycidyl esters are hydrolyzed by lipases in the gastrointestinal tract, releasing glycidol and the fatty acid. nih.govmdpi.com A study on glycidyl palmitoyl (B13399708) ester in rats indicated that the released glycidol is rapidly distributed throughout the organism. nih.gov This suggests that the primary molecule undergoing absorption and distribution is likely glycidol itself, along with the deuterated eicosapentaenoic acid (EPA-d5).
The uptake of the released EPA-d5 portion is likely to follow the established pathways for fatty acid absorption. The cellular uptake of fatty acids like EPA can be a time- and dose-dependent process. frontiersin.orgplos.org Studies have shown that long-chain fatty acids can be taken up by cells through both passive diffusion and protein-facilitated transport. nih.gov Key proteins involved in the transport of fatty acids across cell membranes include FAT/CD36 and FABPpm, which can be regulated by physiological signals like insulin (B600854) and muscle contraction. nih.gov The vesicular nucleotide transporter (VNUT) has also been identified as a molecular target for EPA and its metabolites, which could influence its transport and effects. pnas.org
While no specific studies have been published detailing the membrane permeation of this compound, the following interactive table illustrates the type of data that could be generated from studying the cellular uptake of the EPA moiety, based on findings from related compounds.
Interactive Table 1: Illustrative Data on Cellular Uptake of Eicosapentaenoic Acid (EPA) in a Cell Culture Model
This table is an illustrative example based on data from studies on EPA uptake and does not represent actual data for this compound.
| Incubation Time (hours) | EPA Concentration (µM) | Cellular Uptake (%) |
| 6 | 10 | 5.2 |
| 6 | 50 | 8.8 |
| 12 | 10 | 9.5 |
| 12 | 50 | 15.3 |
| 24 | 10 | 14.1 |
| 24 | 50 | 22.7 |
Investigation of Ester Exchange and Remodeling in Lipid Pools
The deuterium (B1214612) label on this compound is particularly useful for investigating the processes of ester exchange and the remodeling of the fatty acid into various lipid pools within the body. Once the deuterated eicosapentaenoic acid (EPA-d5) is taken up by cells, it can be incorporated into different classes of lipids, such as phospholipids, triacylglycerols, and cholesteryl esters. nih.gov
Stable isotope labeling allows researchers to use techniques like mass spectrometry to track the movement and transformation of EPA-d5. acs.orgresearchgate.net For example, studies with other deuterated polyunsaturated fatty acids have shown that they are incorporated into membrane phospholipids. researchgate.net This process is part of the constant remodeling of cellular membranes, which is crucial for maintaining their structure and function. acs.orgeuropa.eu By analyzing the lipidome of tissues or cells after administration of this compound, scientists can quantify the extent to which the released EPA-d5 has been integrated into different lipid species. This provides insights into the dynamics of lipid metabolism and how it might be altered in various physiological or pathological states. semanticscholar.org
Although specific data on the lipid remodeling of this compound is not available in published literature, the table below provides an example of how the distribution of a deuterated fatty acid across different lipid classes might be presented.
Interactive Table 2: Illustrative Data on the Distribution of Deuterated Eicosapentaenoic Acid (EPA-d5) in Different Lipid Pools of Hepatocytes after 24-hour Incubation
This table is a hypothetical representation of data from a lipidomics study and does not reflect actual experimental results for this compound.
| Lipid Class | EPA-d5 Incorporation (as % of total incorporated EPA-d5) |
| Phosphatidylcholine (PC) | 45 |
| Phosphatidylethanolamine (PE) | 25 |
| Triacylglycerols (TAG) | 15 |
| Cholesteryl Esters (CE) | 10 |
| Free Fatty Acids (FFA) | 5 |
Glycidyl Eicosapentaenoate D5 As a Probe in Advanced Research Paradigms
Utilizing Deuterated Glycidyl (B131873) Esters in Mechanistic Toxicology Research
The reactive epoxide group within glycidyl esters is of significant interest in toxicology, as it can react with nucleophilic sites on cellular macromolecules. analis.com.my Deuterated glycidyl esters, such as Glycidyl Eicosapentaenoate-d5, are instrumental in elucidating the mechanisms of toxicity by allowing researchers to track the molecule and its metabolic products with high precision.
Investigating Molecular Interactions and Adduct Formation Mechanisms in Research Models
The epoxide ring of glycidyl esters is known to be susceptible to nucleophilic attack by DNA, leading to the formation of DNA adducts, which are implicated in genotoxicity. analis.com.my The use of this compound enables the precise tracking and identification of these adducts in research models. When introduced into an in vitro or in vivo system, the deuterated compound reacts with DNA. Subsequent extraction and analysis using high-resolution mass spectrometry can differentiate the d5-labeled adducts from the endogenous background, facilitating unambiguous identification and quantification.
Research on analogous compounds like allyl glycidyl ether has shown that adducts form at several positions on DNA bases, primarily N-7 of guanine (B1146940) and N-1 and N-3 of adenine. nih.gov By using this compound, researchers can confirm the formation of similar adducts and study their stability and repair kinetics. nih.gov This provides critical data on the genotoxic potential and the molecular mechanisms of action.
| DNA Base | Site of Adduction | Significance in Research |
|---|---|---|
| Guanine | N-7 | Often the major adduct formed; its stability and rate of depurination are key parameters in genotoxicity studies. nih.gov |
| Adenine | N-1 | A stable adduct that can be used for monitoring exposure in vivo. nih.gov |
| Adenine | N-3 | Generally less stable and can depurinate more rapidly from DNA. nih.gov |
| Cytosine | N-3 | An adduct that may undergo subsequent chemical reactions, such as deamination. nih.gov |
Application in Studies of Oxidative Stress Pathways and Lipid Peroxidation (e.g., in mouse models)
Eicosapentaenoic acid (EPA), a polyunsaturated fatty acid (PUFA), is particularly susceptible to attack by reactive oxygen species (ROS), leading to lipid peroxidation. mdpi.com This process generates a cascade of reactive aldehydes, such as 4-hydroxynonenal (B163490) (HNE) and malondialdehyde (MDA), which are biomarkers of oxidative stress and can cause cellular damage. nih.govmdpi.com
In research models, including mouse models of diseases associated with oxidative stress, this compound serves as a powerful probe. After administration, the deuterated ester is metabolized, releasing the d5-labeled EPA into cellular lipid pools. During oxidative stress, this labeled EPA undergoes peroxidation. By using mass spectrometry-based lipidomics, researchers can trace the d5 label into specific peroxidation products. This allows for the direct measurement of oxidative damage to this specific fatty acid, distinguishing it from the peroxidation of other endogenous lipids. Such studies help to clarify the role of EPA in oxidative stress pathways and to evaluate the efficacy of antioxidant interventions. nih.gov
| Molecule Type | Examples | Role in Oxidative Stress |
|---|---|---|
| Initiators | Reactive Oxygen Species (ROS) | Initiate the peroxidation cascade by abstracting a hydrogen atom from a PUFA. mdpi.com |
| PUFA Substrate | Eicosapentaenoic Acid (EPA), Arachidonic Acid | Primary targets of ROS due to their multiple double bonds. frontiersin.org |
| End Products | Malondialdehyde (MDA), 4-hydroxynonenal (HNE) | Stable biomarkers of lipid peroxidation; can form adducts with proteins and DNA, propagating cellular damage. mdpi.com |
| Protective Enzymes | Glutathione Peroxidase 4 (GPX4), Superoxide Dismutase | Detoxify lipid peroxides and ROS, protecting cells from oxidative damage. nih.govfrontiersin.org |
Applications in Systems Biology and Multi-Omics Research
Stable isotope-labeled compounds are foundational to systems biology, where integrating data from multiple "omics" platforms is essential for a holistic understanding of biological processes. This compound is particularly suited for these advanced, data-rich research paradigms.
Integration with Proteomics for Lipid-Protein Interaction Studies
Lipids and proteins engage in critical interactions that regulate nearly all cellular events, from signal transduction to membrane trafficking. asbmb.org Identifying which proteins interact with specific lipids in a cellular context remains a significant challenge. columbuslabs.org Deuterated lipid probes can be integrated into proteomic workflows to uncover these interactions.
One approach involves using the labeled lipid in pull-down or affinity purification assays coupled with mass spectrometry (AP-MS). Cells or tissues are treated with this compound, which is metabolized and incorporated into cellular membranes. Proteins that specifically bind to EPA-containing lipids can then be co-isolated and identified by proteomics. Another advanced technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS), which probes protein conformational changes upon binding to a ligand. asbmb.org While HDX-MS uses deuterium (B1214612) from the solvent, studying interactions with specific deuterated lipids can help validate binding partners identified through other means. These methods provide insight into how EPA-derived lipids modulate protein function and signaling pathways. nih.gov
Combined Lipidomics and Metabolomics Approaches for Comprehensive Biological Insights
Lipidomics and metabolomics aim to comprehensively identify and quantify all lipids and small-molecule metabolites in a biological sample. metabolomicscentre.ca The accuracy and reliability of these techniques, especially when performed via mass spectrometry, depend heavily on the use of appropriate internal standards. rsc.org
This compound is an ideal internal standard for integrated lipidomic and metabolomic studies. mdpi.com Its chemical structure is nearly identical to its endogenous counterpart, ensuring that it behaves similarly during sample extraction and ionization. However, its increased mass due to the deuterium atoms allows it to be clearly distinguished in a mass spectrum. medchemexpress.com By spiking a known quantity of this compound into a sample at the beginning of the workflow, researchers can correct for sample loss and matrix effects, enabling accurate quantification of endogenous EPA-containing lipids and related metabolites. This integrated approach has been used in mouse models to uncover metabolic dysregulation in diseases and to understand the system-wide effects of interventions. nih.gov
Development of Novel Assays for Lipid-Modifying Enzymes
The study of lipid-modifying enzymes, such as lipases, acyltransferases, and desaturases, is crucial for understanding lipid metabolism. nih.gov Developing robust and specific assays to measure their activity in a complex biological milieu can be difficult. Deuterated lipid probes provide a solution for creating highly sensitive and specific enzyme assays. rsc.org
This compound can be used as a substrate to measure the activity of enzymes that process EPA-containing lipids. For example, in an assay for a specific hydrolase, the deuterated glycidyl ester would be incubated with a cell lysate or purified enzyme. The enzyme would cleave the ester bond, releasing d5-labeled eicosapentaenoic acid and glycidol (B123203). The reaction can be stopped at various time points, and the products analyzed by mass spectrometry. Because the d5-labeled product has a distinct mass, it can be quantified with high precision, even in the presence of a large background of endogenous lipids. This allows for the detailed characterization of enzyme kinetics and the screening of potential inhibitors. Such assays, sometimes referred to as mass-tagging, are powerful tools for dissecting lipid metabolic pathways. biorxiv.org
Substrate Specificity Profiling Using Deuterated Glycidyl Esters
Determining the substrate preferences of enzymes, particularly lipases and esterases, is fundamental to understanding their biological roles and potential for industrial applications. Deuterated glycidyl esters, including this compound, serve as critical tools in these profiling studies. The primary methodology employed is stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
In this approach, a mixture of deuterated glycidyl esters representing various fatty acids is spiked into a sample containing the enzyme of interest. nih.gov After an incubation period, the reaction products are extracted and analyzed. Because the mass of the deuterated standards is different from the endogenous, non-labeled lipids, the enzyme's activity on each specific substrate can be quantified with high accuracy and sensitivity. nih.gov
For instance, a study might use a panel of d5-labeled glycidyl esters to characterize a novel lipase (B570770). By comparing the rate of hydrolysis of this compound to that of other deuterated esters like Glycidyl Palmitate-d5, Glycidyl Oleate-d5, and Glycidyl Stearate-d5, researchers can construct a detailed profile of the enzyme's fatty acid selectivity. medchemexpress.commedchemexpress.eu This is crucial for assessing how an enzyme differentiates between various polyunsaturated and saturated fatty acids. The low substrate specificity of some lipases for polyunsaturated fatty acid esters like EPA makes these specific probes essential for accurate characterization. researchgate.net
Table 1: Examples of Deuterated Glycidyl Esters in Substrate Specificity Analysis
| Deuterated Compound | Application in Specificity Profiling | Analytical Technique |
|---|---|---|
| This compound | Serves as a specific probe for enzymes acting on eicosapentaenoic acid (EPA), a key omega-3 fatty acid. usbio.netlgcstandards.com | LC-MS/MS |
| Glycidyl Palmitate-d5 | Used as an internal standard and comparative substrate for enzymes acting on saturated C16 fatty acids. medchemexpress.eu | LC-MS/MS |
| Glycidyl Oleate-d5 | Acts as a probe for enzyme specificity towards monounsaturated C18:1 fatty acids. medchemexpress.com | LC-MS/MS |
| Glycidyl Stearate-d5 | Used to assess enzyme activity on saturated C18 fatty acids. medchemexpress.com | LC-MS/MS |
High-Throughput Screening Methodologies for Enzyme Inhibitors
The discovery of new drug candidates often relies on high-throughput screening (HTS) to test large libraries of chemical compounds for their ability to inhibit a specific enzyme target. nih.gov this compound can be integrated into HTS assays as a specific substrate for enzymes involved in EPA metabolism, with detection based on mass spectrometry.
In a typical HTS setup for an enzyme inhibitor, the target enzyme is incubated with this compound in the presence of various compounds from a screening library. The enzyme's activity is determined by measuring the rate of product formation (e.g., glycidol-d5 (B587139) or eicosapentaenoic acid-d5). The deuterium label is essential in this context, as it allows for the unambiguous detection of the substrate and its products against a complex background of library compounds and biological matrix components, minimizing false positives. nih.gov
Fluorescence-based assays are common in HTS, but for enzymes where a fluorogenic substrate is not available or suitable, LC-MS/MS-based methods provide a powerful alternative. nih.govnih.gov The development of rapid microfluidic and automated mass spectrometry systems makes this approach viable for screening thousands of compounds efficiently. rsc.org
Table 2: Outline of an HTS Assay Using this compound
| Step | Description | Purpose |
|---|---|---|
| 1. Assay Preparation | Dispensing of the target enzyme, buffer, and compounds from a chemical library into multi-well plates (e.g., 384-well). nih.gov | To set up parallel reactions for screening. |
| 2. Substrate Addition | Addition of a standardized concentration of this compound to each well to initiate the enzymatic reaction. | To provide the specific, labeled substrate for the enzyme. |
| 3. Incubation | The reaction is allowed to proceed for a defined period at a controlled temperature. | To allow for measurable product formation. |
| 4. Reaction Quenching | The enzymatic reaction is stopped simultaneously in all wells, often by adding a strong acid or organic solvent. | To ensure the endpoint measurement is accurate. |
| 5. Analysis | The quenched reaction mixtures are analyzed using rapid LC-MS/MS to quantify the amount of product formed. The d5-label ensures specific detection. nih.gov | To measure enzyme activity and identify wells where activity was inhibited. |
This HTS methodology enables the identification of potent and selective inhibitors for enzymes that process specific lipids like EPA, which can be valuable targets in various diseases.
Isotope Tracing for Elucidating Lipid Dynamics in Complex Biological Systems
Understanding the lifecycle of lipids—their synthesis, transport, modification, and degradation—is crucial for deciphering the complexities of metabolic diseases. nih.gov Stable isotope tracing using molecules like this compound provides a dynamic view of these processes, going beyond the static snapshot offered by traditional concentration measurements. nih.govnih.gov
When introduced into cells or in vivo models, this compound acts as a tracer. The d5-labeled eicosapentaenoyl moiety can be tracked as it is incorporated into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters. nih.gov By following the metabolic fate of the deuterium label over time, researchers can map active metabolic pathways and quantify their fluxes. nih.gov
This technique allows scientists to answer critical questions, such as whether an observed increase in a particular lipid is due to new synthesis or release from a storage pool. nih.gov Advanced analytical techniques are central to these studies. Mass spectrometry can identify and quantify the various downstream metabolites that have incorporated the deuterium label. bohrium.com Furthermore, techniques like Deuterium Metabolic Imaging (DMI) can visualize the spatial distribution of the labeled metabolites within living tissues in three dimensions, providing insights into the biochemistry of specific organs or tumors. nih.gov Another powerful method is stimulated Raman scattering (SRS) microscopy, which can track deuterated fatty acids in real-time within living cells without the need for destructive sample preparation. acs.orgresearchgate.net
Table 3: Applications of Isotope Tracing with Labeled Lipids
| Research Application | Methodology | Information Gained | Key References |
|---|---|---|---|
| Metabolic Flux Analysis | Introducing a labeled precursor (e.g., this compound) and measuring its incorporation into downstream metabolites over time. | Quantifies the rates of synthesis, degradation, and interconversion between different lipid pools. | nih.govbiorxiv.org |
| Fatty Acid Oxidation | Tracing the conversion of a labeled fatty acid into metabolic end-products like acetyl-CoA or CO2. | Determines the rate at which specific fatty acids are used for energy production. | nih.gov |
| VLDL-Triglyceride Secretion | Administering a labeled lipid precursor and monitoring its appearance in VLDL particles secreted by the liver. | Measures the rate of hepatic lipid export, a key process in systemic lipid homeostasis. | nih.gov |
| Real-time Lipid Imaging | Using techniques like SRS microscopy to visualize the uptake and localization of deuterated fatty acids in living cells. | Provides real-time, subcellular information on lipid trafficking and storage in response to stimuli. | acs.orgresearchgate.net |
| 3D Metabolic Imaging | Employing Deuterium Metabolic Imaging (DMI) to map the distribution of deuterated metabolites in tissues and organs. | Reveals spatial biochemistry and metabolic heterogeneity in healthy and diseased states. | nih.gov |
By using this compound as a tracer, researchers can gain unprecedented insights into the dynamic and complex world of lipid metabolism, paving the way for a better understanding of metabolic health and disease.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Glycidyl Eicosapentaenoate |
| Eicosapentaenoic Acid (EPA) |
| Glycidyl Palmitate-d5 |
| Glycidyl Oleate-d5 |
| Glycidyl Stearate-d5 |
| Glycidyl Linolenate-d5 |
| Glycidol-d5 |
| Eicosapentaenoic acid-d5 |
| Triglycerides |
| Phospholipids |
| Cholesterol Esters |
| Acetyl-CoA |
| Glycidyl Palmitate |
| Glycidyl Oleate |
| Glycidyl Stearate |
| Glycidyl Linolenate |
| 3-monochloro-1,2-propanediol (3-MCPD) |
| Glycidol |
| Palmitic acid-d31 |
| Allyl Palmitate-d31 |
| Allyl alcohol |
| Toluene |
| Amberlyst 15 |
| Lansoprazole |
| 1-deoxygalactonojirimycin (DGJ) |
| 4-methylumbelliferone (4MU) |
| Ferredoxin-NADP(H) reductase (FNR) |
| NADPH |
| HA-Ub-PA |
Future Directions and Unaddressed Research Questions
Emerging Methodological Advancements for Deuterated Lipid Analysis and Quantification
The analysis of deuterated lipids like Glycidyl (B131873) Eicosapentaenoate-d5 is being revolutionized by cutting-edge analytical techniques that offer unprecedented sensitivity and specificity. Mass spectrometry (MS) is a dominant method in lipid analysis, capable of identifying and quantifying lipids without prior separation or in conjunction with techniques like liquid chromatography (LC) or gas chromatography (GC). mdpi.com For deuterated compounds, GC-MS is particularly powerful, allowing for the separation of fatty acid esters and the determination of their isotopic composition with high precision and a sensitivity of less than one nanogram. nih.gov
Raman microscopy, especially when using deuterium (B1214612) as a Raman tag, has emerged as a powerful method for imaging and analyzing lipids within single cells and even organelles like lipid droplets. nih.govresearchgate.net This technique can track the metabolic activity and physical properties of lipids by observing the vibrational spectra of carbon-deuterium (C-D) bonds, providing insights into processes like de novo lipogenesis. researchgate.net Other advanced methods, such as nuclear magnetic resonance (NMR) spectroscopy and neutron scattering, leverage the unique properties of perdeuterated lipids (where all hydrogens are replaced by deuterium) to investigate the structure and dynamics of biological systems like cell membranes. plos.org
| Analytical Technique | Core Principle | Advantage for Deuterated Lipid Analysis | Example Application |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds (as esters) based on their physicochemical properties, followed by ionization and mass-based detection. | Provides high-resolution separation and sensitive quantification of isotopically labeled fatty acids. nih.gov | Analyzing methyl esters of blood fatty acids from subjects fed deuterium-labeled fats to trace metabolic pathways. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase followed by MS detection. Suitable for a wide range of lipids. | Enables accurate identification and quantification of diverse lipid species and their changes in complex biological matrices. mdpi.com | Tracing the incorporation of stable isotope-labeled oleic acid into triglycerides and cholesteryl esters in plasma. isotope.com |
| Raman Microscopy (Deuterium-based) | Detects the inelastic scattering of light from the carbon-deuterium (C-D) bond's unique vibrational frequency. | Allows for non-invasive, label-free imaging of deuterated lipid distribution and metabolism within live cells. researchgate.net | Visualizing de novo lipogenesis from deuterium-labeled precursors in cancer cells. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei (like deuterium) to elucidate molecular structure and dynamics. | Crucial for studying membrane lipid profiles and interactions between proteins and lipids in a solution or solid state. mdpi.complos.org | Investigating the structure and dynamics of biological membranes using perdeuterated lipids. plos.org |
Potential for Novel Research Applications of Glycidyl Eicosapentaenoate-d5 Beyond Current Understanding
While currently utilized in the preparation of labeled triacylglycerols for nutritional studies, the potential applications of this compound extend far beyond this scope. usbio.netpharmaffiliates.com As a stable isotope-labeled tracer, its use can be pivotal in elucidating complex metabolic and signaling pathways in health and disease.
The competition between omega-3 fatty acids like EPA and omega-6 fatty acids such as arachidonic acid (AA) for the same metabolic enzymes (e.g., cyclooxygenase) is central to the inflammatory process. nih.govescholarship.org this compound can be used to precisely trace the flux of EPA through these pathways, quantifying its conversion into anti-inflammatory lipid mediators like 3-series prostaglandins (B1171923) and resolvins. nih.govnih.gov This could provide critical data for understanding diseases characterized by chronic inflammation. Furthermore, studies have shown that certain deuterated EPA derivatives can influence plasma triglyceride levels and platelet aggregation, suggesting that this compound could be a tool to investigate the mechanisms behind the hypolipidemic and antithrombotic effects of EPA. nih.gov In cancer research, where fatty acid metabolism is often reprogrammed, this tracer could help map the utilization of EPA by tumor cells, potentially uncovering new therapeutic targets. mdpi.com
| Research Area | Scientific Rationale | Role of this compound | Potential Mechanistic Insight |
|---|---|---|---|
| Inflammation and Immunology | EPA and Arachidonic Acid (AA) compete for enzymes like COX, producing anti-inflammatory and pro-inflammatory mediators, respectively. nih.govescholarship.org | Acts as a precise tracer to quantify the flux of EPA into specific anti-inflammatory eicosanoids (e.g., Prostaglandin (B15479496) E3). medchemexpress.com | Determine the rate of production of specific anti-inflammatory lipids, clarifying EPA's role in resolving inflammation. |
| Cardiovascular Disease | Deuterated EPA derivatives have been shown to lower plasma triglycerides and affect platelet aggregation in animal models. nih.gov | Trace the incorporation of the EPA moiety into hepatic triglycerides and platelet membrane phospholipids. | Elucidate how EPA derivatives reduce triglyceride synthesis and secretion and alter membrane properties to inhibit platelet aggregation. nih.govnih.gov |
| Neurobiology and Brain Metabolism | The brain has a low concentration of EPA, but its metabolic kinetics are crucial for understanding its potential neurological benefits. nih.gov | Quantify the uptake, oxidation, and conversion of EPA to DHA within the brain and liver. nih.gov | Clarify whether EPA's benefits are direct or due to its role as a precursor to DHA or by reducing peripheral inflammation. nih.gov |
| Oncology | Fatty acid metabolism is significantly altered in cancer cells, and omega-3 fatty acids can inhibit tumorigenesis. mdpi.comnih.gov | Follow the uptake and metabolic fate of EPA within cancer cells to understand its influence on cell growth and signaling. | Identify key enzymes or pathways affected by EPA that could be targeted to inhibit cancer progression. mdpi.com |
Integration with Advanced Computational Modeling for Predictive Mechanistic Insights
The integration of high-quality, quantitative data from tracers like this compound with advanced computational models represents a frontier in systems biology. Such models are invaluable for understanding the complex, dynamic nature of metabolic networks. nih.gov
Cybernetic and kinetic models have been developed to simulate the competitive metabolism between EPA and AA in macrophages, providing insights into the switch between pro-inflammatory and anti-inflammatory states. nih.govresearchgate.net By providing precise measurements of metabolic flux—data directly obtainable using this compound—researchers can significantly refine the parameters of these models, increasing their predictive accuracy. escholarship.org For instance, the Fatty Acid Source Analysis (FASA) model uses stable isotope labeling data to quantify the contributions of different sources (e.g., import vs. synthesis) to cellular fatty acid pools. nih.gov Applying data from this compound to such a framework could reveal previously unmeasured aspects of EPA metabolism, such as the rates of its elongation and incorporation into various lipid classes with high accuracy. nih.gov This synergy between empirical tracer data and computational modeling can generate predictive insights into how dietary interventions or therapeutics might alter lipid metabolism to improve health outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
